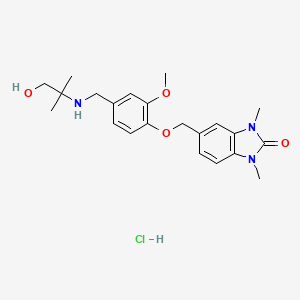
C22H30ClN3O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-chloropropanoyl)-N-{4-[(4-methoxybenzene)amido]cyclohexyl}pyrrolidine-2-carboxamide involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the conversion of functional groups.
Substitution: The replacement of one atom or group of atoms with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new materials and compounds .
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. Its ability to bind to specific proteins and enzymes makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its interactions with molecular targets in the body could lead to the development of new treatments for various diseases and conditions .
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (2S)-1-(2-chloropropanoyl)-N-{4-[(4-methoxybenzene)amido]cyclohexyl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to certain proteins and enzymes, altering their activity and leading to various physiological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and chloropropanoyl-containing molecules. Examples include:
- (2S)-1-(2-chloropropanoyl)-N-{4-[(4-methoxybenzene)amido]cyclohexyl}pyrrolidine-2-carboxamide
- Chloral hydrate
- Chlorobutanol
Uniqueness
What sets (2S)-1-(2-chloropropanoyl)-N-{4-[(4-methoxybenzene)amido]cyclohexyl}pyrrolidine-2-carboxamide apart from similar compounds is its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H30ClN3O4 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
5-[[4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C22H29N3O4.ClH/c1-22(2,14-26)23-12-15-7-9-19(20(11-15)28-5)29-13-16-6-8-17-18(10-16)25(4)21(27)24(17)3;/h6-11,23,26H,12-14H2,1-5H3;1H |
InChI Key |
NVQYCFHDUCRUPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1)OCC2=CC3=C(C=C2)N(C(=O)N3C)C)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















